molecular formula C15H22NO7P B045975 Methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate CAS No. 114684-69-4

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate

Cat. No. B045975
M. Wt: 359.31 g/mol
InChI Key: KREPFQCNXAYHAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate and related compounds involves complex chemical reactions that yield structurally diverse molecules. For example, alkenylphosphonates have been identified as unexpected products from reactions involving methyl 2-[(diethoxyphosphoryl)methyl]benzoate under specific conditions, highlighting the compound's versatility in synthetic chemistry (Baird et al., 2011).

Molecular Structure Analysis

The molecular structure of methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate and its derivatives has been extensively studied. These studies reveal the intricacies of their molecular frameworks, contributing to a deeper understanding of their chemical behavior. For instance, the polymorphy in chiral phosphorus analogs of aspartic acid derivatives, including the crystal and molecular structure of a related compound, showcases the complexity and diversity of these molecules' structures (Preußler et al., 1991).

Chemical Reactions and Properties

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate undergoes various chemical reactions, leading to the formation of novel compounds with unique properties. These reactions include the synthesis of alkenylphosphonates (Baird et al., 2011) and the generation of bis[aryl(diethoxyphosphoryl)methyl]amines, showcasing the compound's reactivity and utility in creating diverse chemical entities (Kaboudin & Jafari, 2007).

Scientific Research Applications

Synthesis of Complex Molecules

The stereoselective synthesis of the phomopsin A tripeptide side chain utilized "methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate" as a common synthetic precursor. This approach highlights the compound's role in facilitating the construction of biologically significant molecules through precise synthetic routes (Yasuno et al., 2016).

Synthetic Building Blocks

The compound has been applied in the synthesis of (diethoxyphosphoryl)acetonitrile oxide and its cycloaddition to olefins. This method yields 3-[(diethoxyphosphoryl)methyl]-2-isoxazolines or -isoxazole, demonstrating the compound's utility as a building block for creating functionalized isoxazolines, which are valuable in various synthetic applications (Tsuge et al., 1987).

Modification of Peptides

It has been used in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This process showcases the ability to modify peptide backbones, introducing new functional groups or modifying existing ones to alter the biological activity or stability of peptide-based compounds (Matt & Seebach, 1998).

Antibacterial Activity

Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, synthesized from a process involving a compound similar in function to "methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate," has been explored for its antibacterial activity. This highlights the potential for derivatives of this compound to serve as leads in the development of new antibacterial agents (Karai et al., 2018).

Heterocyclic Chemistry

The compound has been utilized in the preparation of thiazolo[5,4-c]pyridines and imidazo[4,5-c]pyridines, showcasing its application in the synthesis of heterocyclic compounds. This area of research is particularly relevant for the development of pharmaceuticals and materials science, where heterocyclic compounds play a critical role (Katner & Brown, 1990).

properties

IUPAC Name

methyl 2-diethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22NO7P/c1-4-22-24(19,23-5-2)13(14(17)20-3)16-15(18)21-11-12-9-7-6-8-10-12/h6-10,13H,4-5,11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREPFQCNXAYHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454061
Record name Methyl {[(benzyloxy)carbonyl]amino}(diethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate

CAS RN

114684-69-4
Record name Methyl {[(benzyloxy)carbonyl]amino}(diethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-{[(benzyloxy)carbonyl]amino}-2-(diethyl phosphono)acetate
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